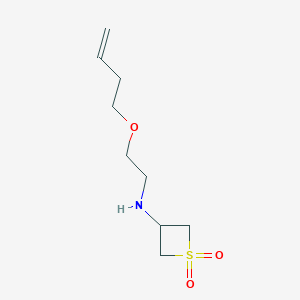
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide is a synthetic organic compound with the molecular formula C9H17NO3S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a but-3-en-1-yloxy group attached to an ethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.
Introduction of the But-3-en-1-yloxy Group: This step involves the reaction of the thietane intermediate with a but-3-en-1-yloxy reagent under appropriate conditions.
Attachment of the Ethylamino Group:
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or but-3-en-1-yloxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide: Characterized by the presence of a thietane ring and a but-3-en-1-yloxy group.
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-sulfide: Similar structure but with a sulfide group instead of a sulfone.
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-sulfoxide: Contains a sulfoxide group instead of a sulfone.
Uniqueness
The uniqueness of 3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thietane ring and the but-3-en-1-yloxy group makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C9H17NO3S |
|---|---|
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
N-(2-but-3-enoxyethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c1-2-3-5-13-6-4-10-9-7-14(11,12)8-9/h2,9-10H,1,3-8H2 |
InChI-Schlüssel |
RUEKOGJUEKQRMF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOCCNC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


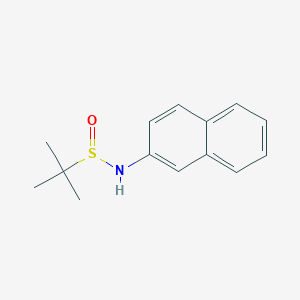
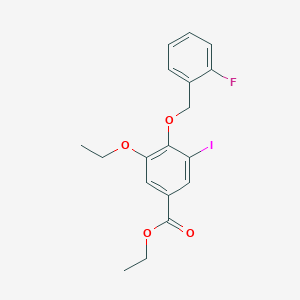


![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)
![4-Chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13004829.png)

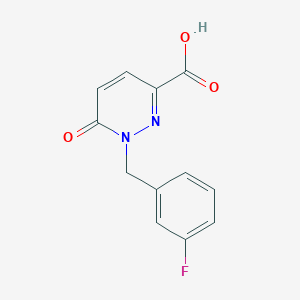
![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
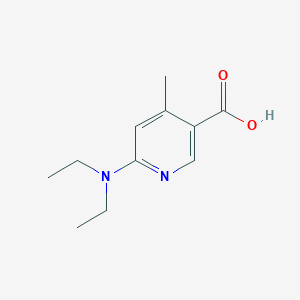
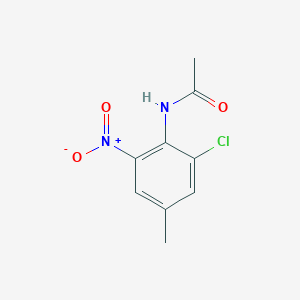
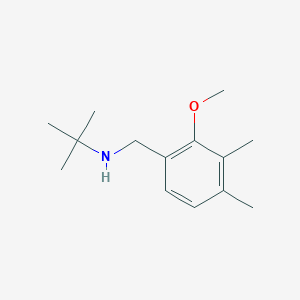
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
